molecular formula C8H17NO2 B1426907 6-(Methoxymethyl)-2,2-dimethylmorpholine CAS No. 1481252-51-0

6-(Methoxymethyl)-2,2-dimethylmorpholine

Cat. No.: B1426907
CAS No.: 1481252-51-0
M. Wt: 159.23 g/mol
InChI Key: MVQWSVQLLPTBPV-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)-2,2-dimethylmorpholine is an organic compound belonging to the morpholine family. Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound features a morpholine ring substituted with a methoxymethyl group at the 6-position and two methyl groups at the 2-position, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methoxymethyl)-2,2-dimethylmorpholine typically involves the reaction of morpholine with formaldehyde and methanol under acidic conditions. The process can be summarized as follows:

    Starting Materials: Morpholine, formaldehyde, methanol.

    Reaction Conditions: Acidic catalyst (e.g., hydrochloric acid), reflux temperature.

    Procedure: Morpholine is reacted with formaldehyde and methanol in the presence of an acidic catalyst. The reaction mixture is heated under reflux, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Continuous Flow Systems: Continuous flow systems may be employed to enhance efficiency and yield.

    Purification: The product is purified using distillation or crystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 6-(Methoxymethyl)-2,2-dimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the morpholine ring or the methoxymethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted morpholine derivatives.

Scientific Research Applications

6-(Methoxymethyl)-2,2-dimethylmorpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)-2,2-dimethylmorpholine involves its interaction with specific molecular targets. The methoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites. These metabolites may interact with enzymes or receptors, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

    2,2-Dimethylmorpholine: Lacks the methoxymethyl group, resulting in different chemical and biological properties.

    6-Methylmorpholine: Contains a methyl group instead of a methoxymethyl group, affecting its reactivity and applications.

    Methoxymethylmorpholine: Similar structure but without the dimethyl substitution, leading to variations in stability and reactivity.

Properties

IUPAC Name

6-(methoxymethyl)-2,2-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8(2)6-9-4-7(11-8)5-10-3/h7,9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQWSVQLLPTBPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC(O1)COC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1481252-51-0
Record name 6-(methoxymethyl)-2,2-dimethylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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